tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate
Overview
Description
The compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a sulfonyl group attached to a bromo-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring, with the sulfonyl-bromo-methylphenyl group attached at one of the nitrogen atoms . The 1,1-dimethylethyl group would be attached to the carboxylate group .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. Piperazine derivatives are known to participate in a variety of chemical reactions, often acting as bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl and bromo groups could influence properties like polarity, solubility, and reactivity .Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of compounds with piperazine substituents. For instance, compounds exhibiting a piperazine substituent at specific positions have shown effectiveness against various cancer cell lines, including those of lungs, kidneys, CNS, ovaries, prostate, and breast cancer, as well as leukemia and melanoma. These findings suggest the potential therapeutic applications of such compounds in cancer treatment (Turov, 2020). Additionally, other studies have synthesized new derivatives showing antiproliferative effects against human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).
Synthesis and Chemical Properties
The synthesis of complex molecules incorporating the piperazine moiety has been widely studied. For example, efficient synthetic routes have been developed for compounds that serve as intermediates for further chemical transformations, which are key in creating pharmacologically active molecules. These synthetic methodologies enable the preparation of compounds with potential therapeutic applications, including as IKK2 inhibitors, a target for inflammatory and autoimmune diseases (Lin et al., 2008).
Biological and Pharmacological Applications
Some derivatives of the piperazine compound have been identified as potent and selective antagonists for specific receptors, showcasing the relevance of such compounds in the development of new therapeutic agents. For instance, research into serotonin receptors has identified novel compounds as potential treatments for cognitive disorders, highlighting the importance of these chemical structures in medicinal chemistry (Nirogi et al., 2017).
Mechanism of Action
Mode of Action
It’s known that the compound contains a piperazine ring, which is a common structural motif in many pharmaceuticals and can interact with various biological targets .
Biochemical Pathways
Compounds containing a piperazine ring have been found to interact with a wide range of biological targets, affecting various biochemical pathways .
Result of Action
Compounds containing a piperazine ring have been found to exhibit a wide spectrum of biological activities .
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-methylphenyl)sulfonylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-12-11-13(17)5-6-14(12)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWFOOREECQGOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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